molecular formula C16H21N3O4 B5487340 4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide

4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide

Cat. No. B5487340
M. Wt: 319.36 g/mol
InChI Key: QKSZTTXPUKTCCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide, also known as AN-1792, is a small molecule drug that has been studied for its potential use in the treatment of Alzheimer's disease. The compound has been shown to have a mechanism of action that involves the modulation of amyloid-beta (Aβ) peptide aggregation, which is a key factor in the development of Alzheimer's disease.

Mechanism of Action

4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide has been shown to have a mechanism of action that involves the modulation of Aβ peptide aggregation. The compound binds to Aβ peptide and prevents its aggregation into amyloid plaques, which are a hallmark of Alzheimer's disease. 4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide has also been shown to reduce the levels of Aβ peptide in the brain, which is believed to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide has been shown to have a number of biochemical and physiological effects in animal models of Alzheimer's disease. The compound has been shown to reduce the levels of Aβ peptide in the brain, improve cognitive function, and reduce the levels of inflammatory cytokines. 4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide has also been shown to increase the levels of neurotrophic factors, which are important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide has a number of advantages for use in lab experiments. The compound is easy to synthesize and has been extensively studied for its potential use in the treatment of Alzheimer's disease. However, there are also some limitations to the use of 4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide in lab experiments. The compound has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are a number of future directions for the study of 4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide. One possible direction is the development of analogs of the compound that have improved pharmacokinetic properties and are more effective at modulating Aβ peptide aggregation. Another possible direction is the testing of 4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide in human clinical trials to determine its safety and efficacy in humans. Finally, the use of 4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide in combination with other drugs for the treatment of Alzheimer's disease may also be explored.

Synthesis Methods

The synthesis of 4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide involves the reaction of 4-nitrophenylacetic acid with 4-methylpiperidine to form the corresponding amide intermediate. This intermediate is then reacted with the appropriate acid chloride to form the final product.

Scientific Research Applications

4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide has been extensively studied for its potential use in the treatment of Alzheimer's disease. The compound has been shown to have a mechanism of action that involves the modulation of Aβ peptide aggregation, which is a key factor in the development of Alzheimer's disease. 4-(4-methyl-1-piperidinyl)-N-(4-nitrophenyl)-4-oxobutanamide has been shown to reduce the levels of Aβ peptide in the brain and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

4-(4-methylpiperidin-1-yl)-N-(4-nitrophenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-12-8-10-18(11-9-12)16(21)7-6-15(20)17-13-2-4-14(5-3-13)19(22)23/h2-5,12H,6-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSZTTXPUKTCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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